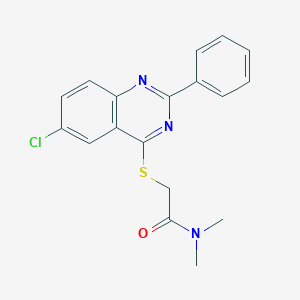
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form 2-phenylquinazoline.
Chlorination: The 2-phenylquinazoline is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position, yielding 6-chloro-2-phenylquinazoline.
Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage, resulting in 2-(6-chloro-2-phenylquinazolin-4-ylsulfanyl)quinazoline.
Acetamide Formation: Finally, the thioether compound is reacted with N,N-dimethylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazoline core using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated quinazoline derivatives.
Substitution: Azido or cyano derivatives of the quinazoline core.
科学的研究の応用
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Pharmaceutical Research: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used in various biological assays to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors that are crucial for cancer cell proliferation and survival. By binding to these targets, it can disrupt cellular signaling pathways, leading to apoptosis (programmed cell death) or cell cycle arrest.
類似化合物との比較
Similar Compounds
2-Phenylquinazoline: Lacks the chlorine and thioether functionalities, resulting in different biological activities.
6-Chloro-2-phenylquinazoline: Similar structure but without the thioether and acetamide groups, leading to variations in its chemical reactivity and biological properties.
2-(6-Chloroquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide: Similar but lacks the phenyl group, which can affect its overall activity and target specificity.
Uniqueness
2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, thioether linkage, and acetamide group allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H16ClN3OS |
|---|---|
分子量 |
357.9 g/mol |
IUPAC名 |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C18H16ClN3OS/c1-22(2)16(23)11-24-18-14-10-13(19)8-9-15(14)20-17(21-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChIキー |
NBKLSKVRPVWJTC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



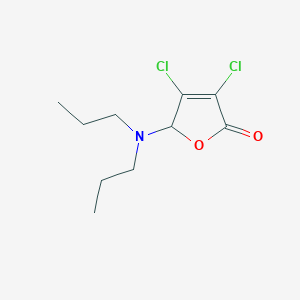
![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
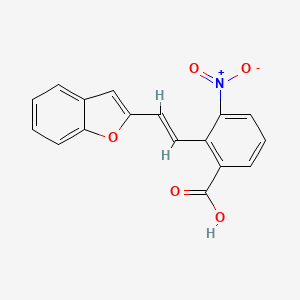
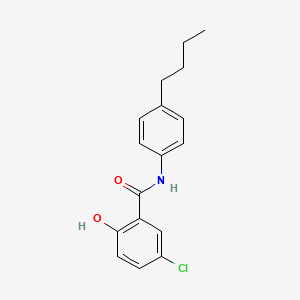
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
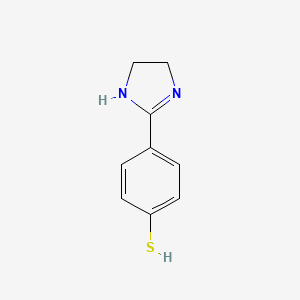
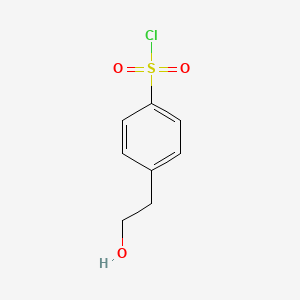
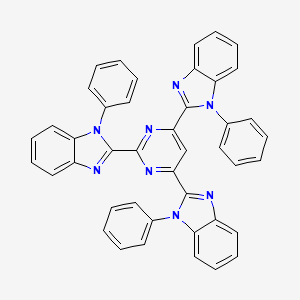
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)

